

Pitavastatin Sodium (CAS 574705-92-3): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: Pitavastatin sodium

Cat. No.: B3053993

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Abstract

Pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily utilized for the management of hypercholesterolemia.[1] Its sodium salt, identified by the CAS number 574705-92-3, is the active pharmaceutical ingredient in clinical formulations.[2][3] Beyond its well-established lipid-lowering effects, pitavastatin exhibits a range of pleiotropic properties that are of significant interest to the research community. These include anti-inflammatory, anti-neoplastic, and bone-protective effects, positioning it as a molecule with therapeutic potential beyond cardiovascular disease.[4][5][6] This technical guide provides an in-depth overview of the core research applications of **pitavastatin sodium**, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Core Research Applications

Pitavastatin's research applications stem from its primary mechanism of action and its secondary, or pleiotropic, effects.

- **Hyperlipidemia and Atherosclerosis:** As a statin, pitavastatin effectively lowers low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C).[7] Its ability to inhibit cholesterol

synthesis and improve endothelial function makes it a valuable tool for studying and mitigating atherosclerosis.[8][9]

- **Inflammation and Immunology:** Pitavastatin has demonstrated potent anti-inflammatory and immunomodulatory effects.[10] It has been shown to reduce inflammatory markers and modulate immune cell responses, suggesting its potential in treating inflammatory conditions. [10][11]
- **Oncology:** Emerging research highlights the anti-neoplastic properties of pitavastatin.[4] It has been found to inhibit the growth of various cancer cells, including liver and pancreatic cancer, and may have a role in cancer prevention, particularly in inflammation-driven cancers.[6][12][13][14]
- **Osteoporosis:** Pitavastatin has shown promise in the field of bone metabolism. Studies indicate that it can promote bone formation and inhibit bone resorption, suggesting its potential as a therapeutic agent for osteoporosis.[5][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on pitavastatin.

Table 1: Effects of Pitavastatin on Lipid Profiles in Hypercholesterolemic Patients

Parameter	Dosage	Treatment Duration	% Change from Baseline	Reference
LDL-C	1-4 mg/day	2 years	-	The LIVES study showed a significant reduction in LDL-C levels by 4 weeks, which remained stable. [16]
HDL-C	1-4 mg/day	2 years	+5.9% (all patients); +24.6% (baseline HDL-C <40 mg/dl)	[17]
Triglycerides	1-4 mg/day	2 years	-24.2% (baseline >150 mg/dl)	[16]
LDL-C	2 mg/day	52 weeks	-40.1%	[7]
HDL-C	2 mg/day	52 weeks	+8.2%	[7]
Small dense LDL	Not specified	12 weeks	-63%	[7]

Table 2: Anti-inflammatory Effects of Pitavastatin

Marker	Model/Patient Population	Treatment	% Reduction	Reference
Monocyte Chemoattractant Protein-1 (MCP-1)	Patients with dyslipidemia	1 mg/day for 12 months	-28%	[18]
IL-2 mRNA	PMA + ionomycin-activated human T cells	Dose-dependent	33%	[10]
IL-6 mRNA	PMA + ionomycin-activated human T cells	Dose-dependent	25%	[10]
IFN- γ mRNA	PMA + ionomycin-activated human T cells	Dose-dependent	42%	[10]
TNF- α mRNA	PMA + ionomycin-activated human T cells	Dose-dependent	32%	[10]

Table 3: Effects of Pitavastatin on Bone Metabolism

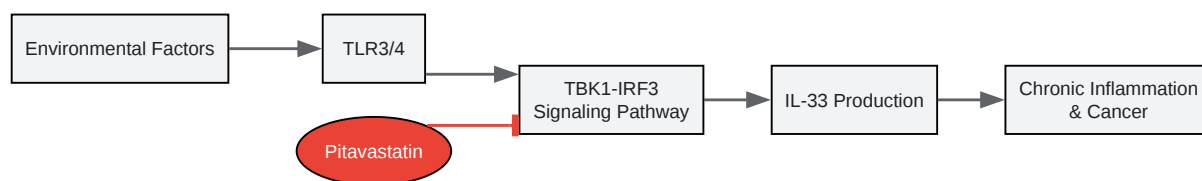
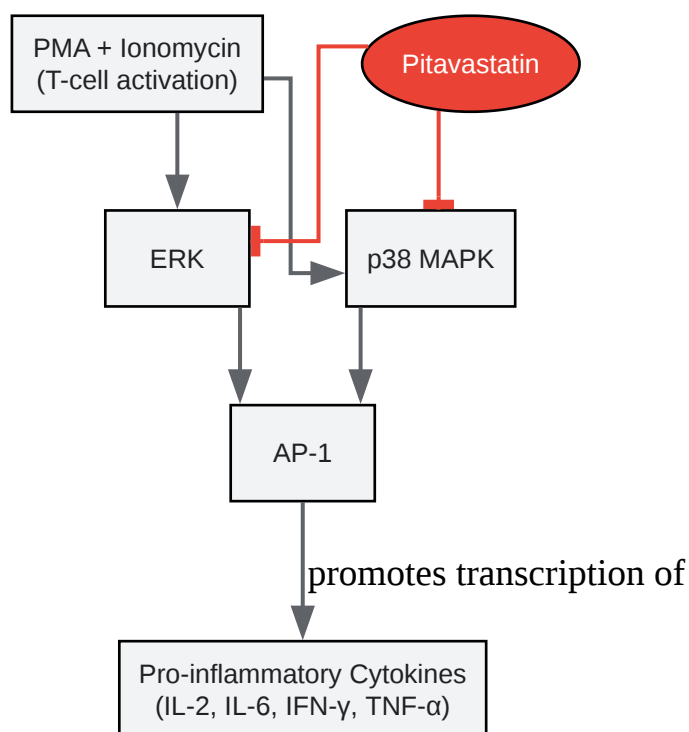
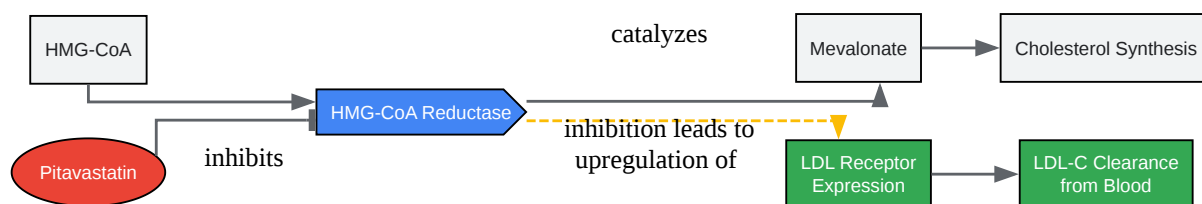
Parameter	Model	Dosage	Outcome	Reference
Femoral Density	Ovariectomized rats	0.8 mg/kg/day for 8 weeks	Restored to sham level	[15]
Tibial Density	Ovariectomized rats	0.8 mg/kg/day for 8 weeks	Significantly higher than ovariectomized control	[15]
Bone-specific alkaline phosphatase (BAP)	Patients with hypercholesterolemia	Not specified, 3 months	No significant change	[19]
N-terminal telopeptide of type I collagen (NTx)	Patients with hypercholesterolemia	Not specified, 3 months	Significant decrease	[19]

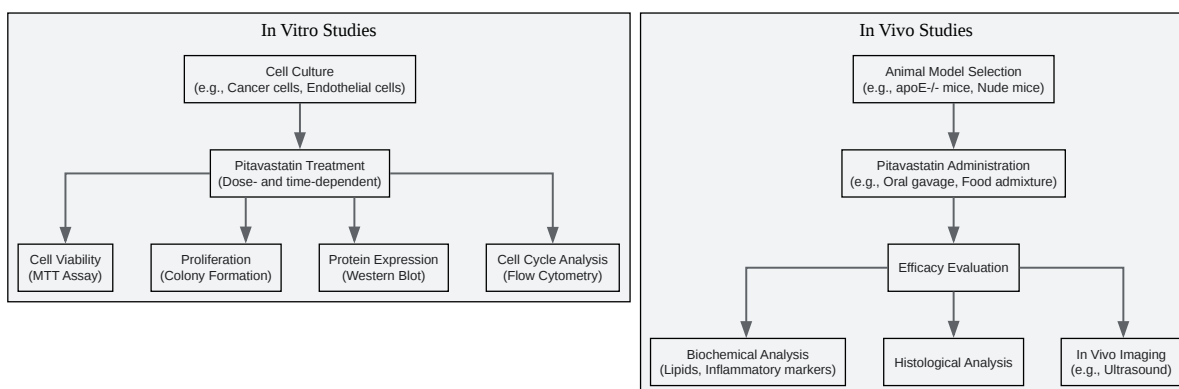
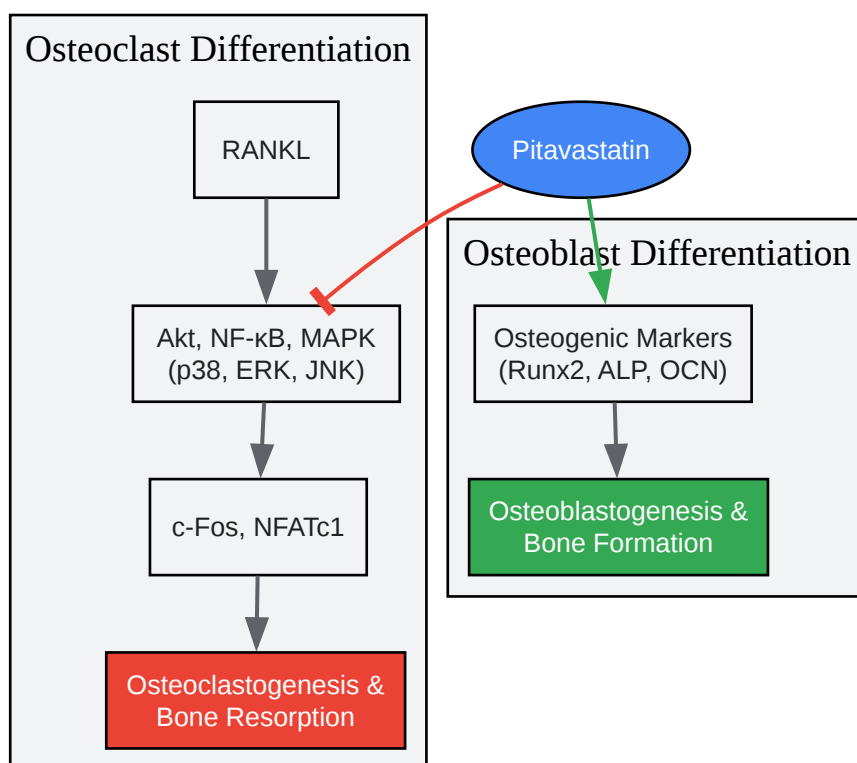
Signaling Pathways and Mechanisms of Action

Pitavastatin's diverse effects are mediated through various signaling pathways.

HMG-CoA Reductase Inhibition and Lipid Metabolism

The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[\[20\]](#) This leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[\[21\]](#)





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